(3S,4R)-4-prop-2-enyloxolan-3-ol
Beschreibung
(3S,4R)-4-Prop-2-enyloxolan-3-ol is a chiral tetrahydrofuran derivative characterized by a hydroxyl group at the 3-position and a propenyl (allyl) substituent at the 4-position of the oxolane ring. The propenyl group offers sites for electrophilic additions or polymerization, while the hydroxyl group enables hydrogen bonding and derivatization.
Eigenschaften
CAS-Nummer |
120871-64-9 |
|---|---|
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
(3R,4S)-4-prop-2-enyloxolan-3-ol |
InChI |
InChI=1S/C7H12O2/c1-2-3-6-4-9-5-7(6)8/h2,6-8H,1,3-5H2/t6-,7-/m0/s1 |
InChI-Schlüssel |
DVVPXYBQHQSSCX-BQBZGAKWSA-N |
SMILES |
C=CCC1COCC1O |
Isomerische SMILES |
C=CC[C@H]1COC[C@@H]1O |
Kanonische SMILES |
C=CCC1COCC1O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-prop-2-enyloxolan-3-ol typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric synthesis starting from commercially available chiral building blocks. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as chiral ligands or enzymes .
Industrial Production Methods
Industrial production of (3S,4R)-4-prop-2-enyloxolan-3-ol may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps like purification through column chromatography and crystallization to obtain the desired enantiomer in high enantiomeric excess .
Analyse Chemischer Reaktionen
Types of Reactions
(3S,4R)-4-prop-2-enyloxolan-3-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxo derivatives, while reduction could produce various alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
(3S,4R)-4-prop-2-enyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various materials
Wirkmechanismus
The mechanism by which (3S,4R)-4-prop-2-enyloxolan-3-ol exerts its effects involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic catalysis. The pathways involved may include oxidation-reduction reactions, nucleophilic substitutions, and other organic transformations .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (CAS 550-33-4)
Structural Differences :
- Core Structure : Both compounds share a tetrahydrofuran ring. However, the purine-containing analog has additional hydroxymethyl and diol groups, as well as a purine base at position 3.
- Functional Groups : The absence of a purine moiety and hydroxymethyl groups in (3S,4R)-4-prop-2-enyloxolan-3-ol simplifies its reactivity profile.
Physicochemical Properties :
3-O-Feruloylquinic Acid
Structural Differences :
- Core Structure : 3-O-Feruloylquinic Acid features a cyclohexanecarboxylic acid backbone esterified with ferulic acid, contrasting with the tetrahydrofuran core of the target compound.
- Functional Groups : The quinic acid derivative contains multiple hydroxyls and a methoxy-substituted phenyl group, absent in (3S,4R)-4-prop-2-enyloxolan-3-ol.
Key Research Findings and Implications
Reactivity : The propenyl group in (3S,4R)-4-prop-2-enyloxolan-3-ol may undergo radical polymerization or Michael additions, unlike the purine derivative’s nucleophilic sugar-phosphate reactivity .
Bioactivity : While the purine derivative has established antiviral activity, the target compound’s bioactivity remains unexplored but could mirror allyl ether analogs with antimicrobial properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
